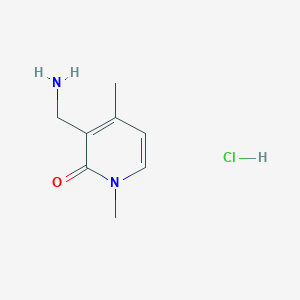

3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hcl

Descripción

Systematic IUPAC Name

The systematic name for this compound, as per International Union of Pure and Applied Chemistry (IUPAC) conventions, is (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methanaminium chloride . This nomenclature reflects the substituent positions on the pyridinone ring:

- A methyl group at position 4

- A methyl group at position 6

- An aminomethyl group at position 3

- A ketone group at position 2

- A hydrochloride counterion.

The numbering of the pyridinone ring follows IUPAC priority rules, starting from the ketone oxygen as position 1 and proceeding clockwise.

Alternative Nomenclatural Conventions

Alternative naming systems and abbreviations include:

- Non-IUPAC Descriptors :

Pharmaceutical Codes :

Vendor-Specific Designations :

A comparative analysis of naming variants is provided in Table 1.

Table 1: Nomenclatural Variations

CAS Registry Number and Synonyms

The compound is universally identified by CAS Registry Number 1173081-96-3 , which ensures unambiguous differentiation from structurally similar molecules. Over 20 synonyms are documented across chemical databases, including:

- 3-(Aminomethyl)-4,6-dimethyl-1H-pyridin-2-one hydrochloride

- 2(1H)-Pyridinone, 3-(aminomethyl)-4,6-dimethyl-, hydrochloride

- 3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinone HCl salt

A curated list of synonyms is provided in Table 2.

Table 2: Synonym Compendium

| Synonym | Source |

|---|---|

| 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride | |

| 3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride | |

| ZMDPNGUJHPRAMG-UHFFFAOYSA-N (InChIKey) |

Propiedades

Fórmula molecular |

C8H13ClN2O |

|---|---|

Peso molecular |

188.65 g/mol |

Nombre IUPAC |

3-(aminomethyl)-1,4-dimethylpyridin-2-one;hydrochloride |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6-3-4-10(2)8(11)7(6)5-9;/h3-4H,5,9H2,1-2H3;1H |

Clave InChI |

ARIQOQXCQQITNH-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)N(C=C1)C)CN.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride typically involves the reaction of 1,4-dimethylpyridin-2(1H)-one with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 1,4-dimethylpyridin-2(1H)-one, formaldehyde, ammonia.

Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.

Product Isolation: The product is isolated by crystallization and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of 3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride involves large-scale batch or continuous flow processes. The reaction parameters are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research indicates that 3-(aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride can inhibit specific enzymes by binding to their active sites. This property makes it a valuable candidate for studying metabolic pathways and developing therapeutic agents. Notably, it has shown potential as a dual inhibitor of:

- EZH2 (Enhancer of Zeste Homolog 2) : Inhibition leads to reactivation of tumor suppressor genes, inducing apoptosis in cancer cells.

- HSP90 (Heat Shock Protein 90) : Inhibition results in the degradation of oncogenic proteins, further supporting its anticancer potential .

Anticancer Research

The compound has been studied for its effects on various cancer cell lines. Its mechanism includes:

- AMPK Activation : It has been evaluated as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular metabolism and energy homeostasis. The activation of AMPK can stimulate fatty acid oxidation and glucose uptake while inhibiting lipogenesis .

- Selective Cytotoxicity : Certain derivatives of the compound have shown selective inhibitory activity against human breast cancer cell lines, indicating its potential as a targeted cancer therapy .

Organic Synthesis Intermediate

Due to its unique chemical structure, the compound serves as an important intermediate in the synthesis of other organic compounds. Its ability to participate in various chemical reactions makes it valuable for producing complex molecules used in pharmaceuticals .

Case Study 1: EZH2 and HSP90 Dual Inhibition

A study demonstrated that compounds similar to 3-(aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride could effectively inhibit both EZH2 and HSP90, leading to significant reductions in cell viability in glioblastoma models. The study highlighted the importance of structural optimization to enhance both potency and selectivity against cancer cells .

Case Study 2: AMPK Activators

Another investigation focused on the synthesis of novel derivatives that activate AMPK, showcasing their ability to inhibit cell growth selectively in cancer models. The results indicated that optimizing the molecular structure could lead to compounds with improved solubility and activity .

Mecanismo De Acción

The mechanism of action of 3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it a promising candidate for neurological research.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key differences between the target compound and related pyridinone/pyrimidinone derivatives:

Key Observations:

Functional Group Diversity: The aminomethyl group in the target compound enables nucleophilic reactions (e.g., alkylation, acylation), unlike the carboxylate group in 1-methyl-2-oxo-dihydropyridine-3-carboxylic acid, which is suited for esterification or amidation . The pyrimidinone ring in 1,3-dimethyltetrahydropyrimidin-2(1H)-one introduces two nitrogen atoms, altering hydrogen-bonding capacity and reactivity compared to pyridinones .

Solubility and Stability: The HCl salt form of the target compound improves aqueous solubility, making it advantageous for drug formulation. In contrast, non-ionic analogs like 1,3-dimethyltetrahydropyrimidin-2(1H)-one may require organic solvents for handling .

Research Implications and Gaps

- Comparative Data Limitations : Direct pharmacological or toxicological comparisons with analogs are scarce, highlighting the need for further studies.

Actividad Biológica

3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C8H13ClN2O

- Molecular Weight : 188.65 g/mol

- Appearance : Colorless to white crystalline powder

- Solubility : Soluble in water

- Melting Point : 312–315 °C

The compound features a pyridine ring structure with both amino and methyl functional groups, contributing to its reactivity and biological interactions.

The biological activity of 3-(aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions, modulating the activity of target proteins. This interaction is crucial for its role in enzyme inhibition and receptor binding, which can influence metabolic pathways and cellular processes.

Biological Activities

Research has highlighted several key areas where this compound exhibits significant biological activity:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting EZH2 (Enhancer of Zeste Homolog 2), a target implicated in various cancers .

- Cell Cycle Regulation : Studies indicate that 3-(aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride can induce cell cycle arrest, particularly at the M phase. This effect is linked to its ability to modulate gene expression related to apoptosis and cell proliferation .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological research. Its interactions may provide neuroprotective benefits against neurodegenerative diseases.

Study on EZH2 Inhibition

In a recent study focusing on dual inhibitors targeting EZH2 and HSP90, 3-(aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride was evaluated for its efficacy against glioblastoma multiforme (GBM). The results demonstrated that the compound significantly increased apoptosis-related gene expression while decreasing genes associated with the M phase of the cell cycle. Notably, it exhibited substantial anti-tumor efficacy in vivo using xenograft models of TMZ-resistant GBM cells .

Inhibition of MCP-1 Production

Another study explored the compound's role in inhibiting monocyte chemoattractant protein-1 (MCP-1) production in LPS-stimulated human whole blood assays. The findings revealed that the compound effectively reduced MCP-1 secretion, indicating its potential as an anti-inflammatory agent .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.